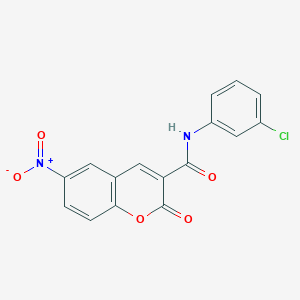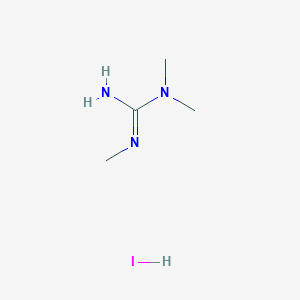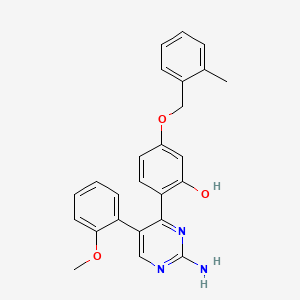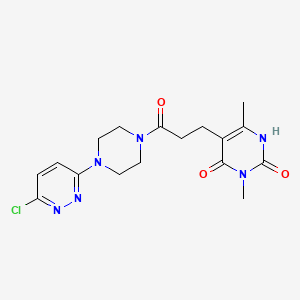![molecular formula C23H31ClN4OS B2658451 2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-73-1](/img/structure/B2658451.png)
2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a triazaspiro[4.5]decane core, which is a type of spirocyclic compound. Spirocyclic compounds are an important class of widely distributed natural products . Many spirocycles exhibit different biological activities including antitumor activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by quantum chemical methods, optimizing their monomer, cyclic dimer, and stacking forms .Chemical Reactions Analysis
The key step in the synthesis of similar compounds is the metal-catalyzed oxidative cyclization of the amide .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds similar to 2-(4-chlorophenyl)-N-cyclohexyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide have been explored in several studies. For instance, derivatives of carbo(hetero)cyclospirobutanoic lactones were synthesized, focusing on transformations that yield various heterocyclic compounds, including triazoles and thiadiazoles, through reactions with thiosemicarbazide and chloromethyl ketones (Kuroyan, Pogosyan, & Grigoryan, 1995). Additionally, the development of novel anticancer and antidiabetic spirothiazolidines analogs has been reported, highlighting the therapeutic potential of spiro compounds in these areas (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antiviral Activity
Research has demonstrated the antiviral potential of spirothiazolidinone derivatives. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were synthesized and showed activity against influenza A/H3N2 virus, indicating the significance of the spirothiazolidinone scaffold in inhibiting viral membrane fusion processes (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021). Another study highlighted derivatives with strong activity against influenza A/H3N2 virus and human coronavirus 229E, emphasizing the versatility of this scaffold for developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Miticidal Applications
The development of hexythiazox, a compound with potent miticidal activity, showcases the agricultural applications of spiro compounds. This miticide, effective against various mites, emerged from structural modifications of fungicidal thiazolotriazines. Hexythiazox demonstrates broad-spectrum action and excellent ovicidal, larvicidal, and nymphicidal properties, highlighting the importance of the spiro scaffold in agricultural chemistry (Ishimitsu, Kasahara, Makizawa, & Kaku, 1994).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4OS/c1-2-16-30-21-20(17-8-10-18(24)11-9-17)26-23(27-21)12-14-28(15-13-23)22(29)25-19-6-4-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTIBUXXMQMKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)


![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)
![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)


